(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRSIRFPJAVAT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves dissolving L-phenylalanine analogs in a mixture of aqueous sodium hydroxide (44 g in 1.1 L water) and tert-butyl alcohol (750 mL). Boc₂O (223 g, 1 mol) is added dropwise, inducing an exothermic reaction (30–35°C) and forming a white precipitate. After overnight stirring, the pH stabilizes at 7.5–8.5, and unreacted reagents are removed via pentane extraction.
Carboxylic Acid Functionalization
The protected intermediate undergoes carboxylation or oxidation to introduce the acetic acid moiety. For example, trimethylsilyldiazomethane in a benzene-methanol solvent system at 0°C selectively methylates the carboxylic acid, achieving a 66% yield after flash chromatography. Acidic hydrolysis (e.g., HCl or H₂SO₄) subsequently regenerates the free carboxylic acid.
Boc Deprotection
Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane, selectively removing the Boc group while preserving the isopropoxyphenyl and acetic acid functionalities. The reaction is monitored via TLC or HPLC to ensure completeness.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes efficiency and cost-effectiveness through:
Continuous Flow Reactors
Continuous flow systems enhance heat and mass transfer, reducing reaction times by 40–60% compared to batch processes. For Boc protection, residence times under 30 minutes at 50°C achieve >90% conversion, with in-line pH monitoring ensuring consistent basic conditions.
Automated Purification Systems
Crystallization is favored for large-scale operations due to lower solvent consumption. Solvent-antisolvent systems (e.g., ethyl acetate/heptane) yield 85–90% pure product, while chromatography remains reserved for high-purity batches (>98%).
Table 1: Industrial vs. Laboratory-Scale Parameters
| Parameter | Industrial Scale | Laboratory Scale |
|---|---|---|
| Reactor Type | Continuous Flow | Batch (Round-Bottom Flask) |
| Boc Protection Time | 30 minutes | 12–24 hours |
| Yield | 85–90% | 70–75% |
| Purification Method | Crystallization | Flash Chromatography |
Optimization of Reaction Conditions
Solvent Systems
Temperature Control
Exothermic reactions (e.g., Boc protection) require cooling to 0–5°C to prevent racemization. Elevated temperatures (50°C) in flow reactors accelerate kinetics without compromising stereochemistry.
Stoichiometry
A 1:1 molar ratio of amino acid to Boc₂O minimizes side products. Excess Boc₂O (1.2 equiv) improves yields to 92% in sterically hindered substrates.
Purification and Characterization
Extraction and Acidification
Post-reaction mixtures are acidified to pH 1–1.5 using potassium hydrogen sulfate, precipitating the product. Ethyl ether extraction (4 × 400 mL) isolates the compound, followed by drying over Na₂SO₄.
Crystallization
Recrystallization from ethyl acetate/heptane (1:3) yields needle-like crystals with 99% enantiomeric excess (ee).
Chromatography
Flash chromatography (80:20 hexane/ethyl acetate) resolves Boc-protected intermediates, achieving 98% purity.
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Crystallization | 99 | 85 |
| Flash Chromatography | 98 | 70 |
| Solvent Extraction | 95 | 90 |
Comparative Analysis of Synthetic Routes
Traditional Batch Synthesis
Continuous Flow Synthesis
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to be tailored for specific biological interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Biological Activity
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities, particularly in pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety. This compound's molecular formula is C₁₆H₂₃NO₅, and it has a molecular weight of 309.36 g/mol.
The synthesis of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves several key organic chemistry techniques, including the protection of amines using the Boc group and subsequent reactions to form the final product. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further functionalization and utilization in peptide synthesis.
Biological Activity
The biological activity of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid has been explored in various contexts:
- Pharmacological Potential : Preliminary studies suggest that this compound may exhibit unique binding characteristics to various receptors or enzymes, potentially influencing its pharmacological effects. The presence of the isopropoxy group on the phenyl ring may enhance its interaction profiles compared to structurally similar compounds.
- Antiprotozoal Activity : Related compounds with similar structural motifs have shown activity against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. For instance, derivatives that incorporate hydrophobic groups like isopropoxy have demonstrated micromolar range trypanocidal activity, indicating that modifications to the phenyl ring can significantly affect biological activity .
- Inhibition Studies : In a study evaluating compounds for their ability to inhibit adenylate cyclase toxin (ACT) in cell-based assays, derivatives similar to (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid were tested. Notably, the 4-isopropoxyphenyl derivative showed promising inhibitory effects with an IC50 value of 680 nM, suggesting potential applications in treating diseases mediated by ACT .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is crucial for optimizing its biological efficacy. SAR studies indicate that modifications to the isopropoxy group and other substituents can lead to significant changes in activity against various biological targets. For example, compounds with increased hydrophobic character often exhibit enhanced potency against certain protozoan pathogens .
Case Studies
- Antiprotozoal Screening : A series of analogues derived from compounds structurally related to (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid were screened for antiprotozoal activity. The results indicated that specific modifications led to improved selectivity and potency against T. brucei, with some derivatives achieving low micromolar EC50 values while maintaining low cytotoxicity to mammalian cells .
- Adenylate Cyclase Inhibition : Compounds bearing the 4-isopropoxyphenyl moiety were tested for their ability to inhibit ACT in J774A.1 macrophages. The findings revealed that certain derivatives not only inhibited cAMP production effectively but also exhibited minimal cytotoxic effects on the cells, highlighting their potential as therapeutic agents .
Q & A
Q. How to analyze data from conflicting crystallographic and solution-phase structural models?
- Methodological Answer : Discrepancies may stem from dynamic effects in solution (e.g., rotameric states). Use:
- Variable-temperature NMR to assess conformational flexibility.
- Molecular dynamics simulations to compare crystal packing with solution behavior.
- Cross-validation using SAXS (small-angle X-ray scattering) for low-resolution solution structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
